1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, also known as theophylline, is a methylxanthine compound that is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used as a diuretic and as a treatment for apnea of prematurity in neonates.
Mechanism of Action
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the body. These molecules are important second messengers that play a role in many physiological processes, including smooth muscle relaxation, bronchodilation, and vasodilation. Theophylline also has adenosine receptor antagonistic properties, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects on the body. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline also has diuretic properties, which can help to reduce fluid buildup in the body. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been shown to increase heart rate and improve blood flow, which can be beneficial in certain cardiovascular conditions.
Advantages and Limitations for Lab Experiments
Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying physiological processes such as smooth muscle relaxation and vasodilation. However, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione can be difficult to work with in lab experiments due to its low solubility in water and its tendency to degrade over time.
Future Directions
There are a number of future directions for research on 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new formulations of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione that are more effective and have fewer side effects than current formulations. Another area of interest is the use of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione in combination with other drugs to treat respiratory diseases and other conditions. Finally, there is ongoing research on the molecular mechanisms underlying the effects of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, which may lead to the development of new drugs with similar or improved effects.
Synthesis Methods
Theophylline can be synthesized from xanthine through a series of chemical reactions. First, xanthine is treated with acetic anhydride and acetic acid to form 1,3-dimethyluric acid. The 1,3-dimethyluric acid is then treated with hydrazine to form 1,3-dimethyl-5-aminouracil. The 5-aminouracil is then treated with formaldehyde and piperidine to form 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione.
Scientific Research Applications
Theophylline has been extensively studied for its effects on the respiratory system. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been studied for its effects on the central nervous system, including its ability to improve alertness and cognitive function.
properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9-4-6-19(7-5-9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKOXLOMOVGGLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione |
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